molecular formula C22H21F2N3O5 B2993182 2-(2,4-difluorophenoxy)-N-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1020974-82-6

2-(2,4-difluorophenoxy)-N-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2993182
CAS No.: 1020974-82-6
M. Wt: 445.423
InChI Key: KBFAUHLYIXYBQN-UHFFFAOYSA-N
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Description

This compound is a pyridazinone-based acetamide derivative featuring a 2,4-difluorophenoxy group and a 3,4-dimethoxyphenyl substituent. The 2,4-difluorophenoxy moiety enhances lipophilicity and metabolic stability, while the 3,4-dimethoxyphenyl group may contribute to improved solubility compared to non-polar substituents.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O5/c1-30-19-6-3-14(11-20(19)31-2)17-5-8-22(29)27(26-17)10-9-25-21(28)13-32-18-7-4-15(23)12-16(18)24/h3-8,11-12H,9-10,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFAUHLYIXYBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)COC3=C(C=C(C=C3)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-difluorophenoxy)-N-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Aromatic rings : Contributing to its lipophilicity and potential interaction with biological targets.
  • Fluorine substituents : Enhancing metabolic stability and bioavailability.
  • Pyridazine moiety : Implicated in various biological activities.

Chemical Formula

The molecular formula for this compound is C21H24F2N4O3C_{21}H_{24}F_2N_4O_3.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, altering signal transduction pathways.

Therapeutic Applications

The compound has been evaluated for several therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest it may inhibit the proliferation of cancer cells by inducing apoptosis.
  • Antimicrobial Properties : Exhibits activity against certain bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

  • In Vitro Studies : In laboratory settings, the compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, it showed an IC50 value of approximately 5 µM against breast cancer cells (MCF-7) .
  • In Vivo Studies : Animal models have indicated that the compound can reduce tumor size significantly when administered at therapeutic doses .
  • Pharmacokinetic Profile : Studies highlighted its favorable pharmacokinetic properties, including good absorption and distribution in tissues, with a half-life of approximately 8 hours .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EC50 ValueReference
AnticancerMCF-7 (Breast Cancer)5 µM
AntimicrobialStaphylococcus aureus10 µg/mL
Enzymatic InhibitionCYP450 EnzymesIC50 20 µM

Comparison with Similar Compounds

Structural Analysis

The target compound shares structural similarities with other pyridazinone derivatives (Table 1). Key differences lie in the substituents on the phenyl rings and the acetamide side chains:

  • Target Compound: Contains a 2,4-difluorophenoxy group (electron-withdrawing) and a 3,4-dimethoxyphenyl group (electron-donating).
  • Compound (898132-80-4): Features a trifluoromethylphenyl substituent (strongly electron-withdrawing) and a phenylpyridazinyl core .
  • Compound (1246073-22-2): Substituted with 2-fluoro-4-methoxyphenyl and 3,4,5-trifluorophenyl , balancing electron-withdrawing and donating effects .
  • Compound (921575-68-0): Includes a 4-ethoxyphenyl (bulkier than methoxy) and a 4-fluorophenyl group .

Table 1. Structural and Physicochemical Comparison

Compound CAS Molecular Formula Substituents Molecular Weight Key Features
Target Compound N/A C₂₂H₂₀F₂N₃O₅ 2,4-difluorophenoxy, 3,4-dimethoxyphenyl ~450.4 (calc.) High polarity, moderate lipophilicity
898132-80-4 C₁₉H₁₄F₃N₃O₂ Phenyl, 2-(trifluoromethyl)phenyl 385.3 High lipophilicity (CF₃ group)
1246073-22-2 C₁₉H₁₃F₄N₃O₃ 2-fluoro-4-methoxyphenyl, 3,4,5-trifluorophenyl 407.3 Balanced solubility and metabolic stability
921575-68-0 C₂₂H₂₂FN₃O₃ 4-ethoxyphenyl, 4-fluorophenyl 395.4 Moderate bulk (ethoxy group)
Pharmacological and Physicochemical Properties
  • Lipophilicity: The target compound’s 2,4-difluorophenoxy group increases lipophilicity compared to non-fluorinated analogs. However, its dimethoxyphenyl substituent may reduce logP relative to the trifluoromethylphenyl group in .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2,4-difluorophenoxy)-N-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide?

A multi-step synthesis approach is typically employed, involving:

  • Substitution reactions under alkaline conditions for phenoxy group coupling (e.g., using 2,4-difluorophenol derivatives) .
  • Reduction reactions (e.g., iron powder in acidic media) for nitro-to-amine conversion in intermediates .
  • Condensation reactions with acetamide moieties using activating agents like DCC or EDC .

Q. Example Table: Key Reaction Conditions

StepReagents/ConditionsYieldReference
SubstitutionK₂CO₃, DMF, 80°C65-75%
ReductionFe, HCl, 60°C80-85%
CondensationEDC, CH₂Cl₂/MeOH30-40%

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of analytical techniques:

  • HPLC-MS : To confirm molecular weight (e.g., [M+H]⁺ peaks) and purity (>95%) .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., difluorophenoxy protons at δ 6.8–7.2 ppm; pyridazinone carbonyl at δ 165–170 ppm) .
  • X-ray crystallography (if crystalline): Resolve 3D conformation of the pyridazinone core and acetamide linkage .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Leverage quantum chemical calculations (e.g., DFT) to:

  • Predict transition states for key steps (e.g., substitution or condensation barriers) .
  • Screen solvents and catalysts using COSMO-RS models to improve yields .
  • Validate findings with experimental data (e.g., comparing predicted vs. observed regioselectivity) .

Q. Example Workflow :

DFT Optimization : Simulate intermediates and transition states.

Reaction Path Analysis : Identify rate-limiting steps.

Experimental Validation : Adjust conditions (e.g., solvent polarity, temperature) based on computational insights .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in biological assays (e.g., IC₅₀ variability) may arise from:

  • Solubility issues : Use DMSO stock solutions with ≤0.1% final concentration to avoid cytotoxicity .
  • Assay interference : Confirm target specificity via orthogonal assays (e.g., SPR vs. enzymatic assays) .
  • Metabolic instability : Perform microsomal stability studies to identify metabolic hotspots (e.g., pyridazinone ring oxidation) .

Q. Example Mitigation Table :

IssueSolutionReference
Low solubilityPEG-400/water co-solvent systems
Off-target effectsCRISPR-validated knockout models

Q. How can the compound’s pharmacokinetic (PK) profile be improved for in vivo studies?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated metabolism .
  • Prodrug strategies : Mask the acetamide moiety with esterase-cleavable groups (e.g., pivaloyloxymethyl) .
  • Formulation optimization : Use lipid-based nanoparticles to enhance oral bioavailability .

Q. Key Data :

  • LogP : Target 2.5–3.5 for balanced permeability/solubility .
  • Plasma Protein Binding : Measure via equilibrium dialysis to adjust dosing .

Methodological Considerations

Q. What statistical approaches are recommended for experimental design in synthesis optimization?

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading) .
  • Response Surface Methodology (RSM) : Optimize yield and purity simultaneously .

Q. Example DoE Table :

FactorRangeEffect on Yield
Temperature60–100°CPositive (p < 0.01)
Catalyst Loading5–15 mol%Non-linear (p = 0.03)

Q. How should researchers validate the compound’s mechanism of action in enzymatic assays?

  • Kinetic Studies : Measure KmK_m and VmaxV_{max} under varying substrate concentrations .
  • Inhibitor Titration : Use fixed-time assays to distinguish competitive vs. non-competitive inhibition .
  • Molecular Docking : Align with experimental IC₅₀ data to refine binding hypotheses .

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